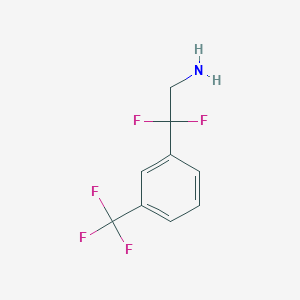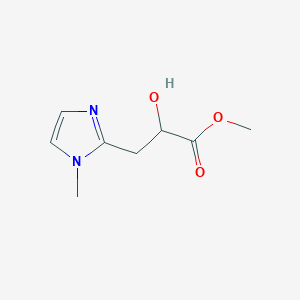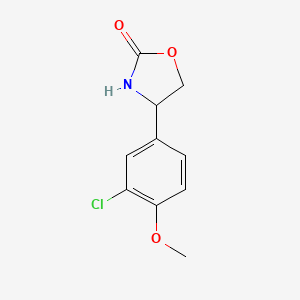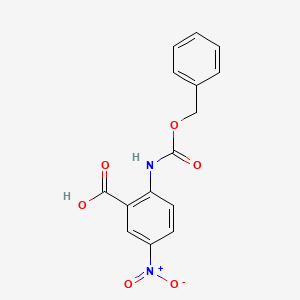
(2-Methylquinolin-4-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylquinolin-4-yl)methanesulfonyl chloride is an organosulfur compound with a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2-Methylquinolin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfones: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
科学研究应用
(2-Methylquinolin-4-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (2-Methylquinolin-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A simpler analog used for similar purposes in organic synthesis.
(2-Methylquinolin-4-yl)methanesulfonyl fluoride: A related compound with similar reactivity but different physical properties.
Uniqueness
(2-Methylquinolin-4-yl)methanesulfonyl chloride is unique due to its quinoline backbone, which imparts specific electronic properties and potential biological activity. This makes it a valuable compound in the development of new materials and pharmaceuticals.
属性
分子式 |
C11H10ClNO2S |
|---|---|
分子量 |
255.72 g/mol |
IUPAC 名称 |
(2-methylquinolin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H10ClNO2S/c1-8-6-9(7-16(12,14)15)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 |
InChI 键 |
NPEXFBBNJDAFJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
